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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase inhibition profile of BI-1622,

a potent and selective HER2 inhibitor. The performance of BI-1622 is compared with its closely

related analogue, BI-4142, and another clinical-stage HER2 inhibitor, poziotinib. This document

summarizes quantitative data, details experimental methodologies, and provides visual

representations of key biological and experimental processes to aid in the objective

assessment of these compounds.

Executive Summary
BI-1622 is a covalent, ATP-competitive inhibitor of HER2, demonstrating high potency against

HER2 exon 20 insertion mutations while sparing wild-type Epidermal Growth Factor Receptor

(EGFR).[1] This high selectivity is a key differentiator, as inhibition of wild-type EGFR is often

associated with dose-limiting toxicities. In a broad kinase panel screen, BI-1622 displayed an

excellent selectivity profile. This guide presents a detailed comparison of its off-target effects

against those of BI-4142 and the pan-HER inhibitor, poziotinib, providing valuable insights for

researchers in oncology and drug discovery.
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Comparative Kinase Inhibition Profiles
The following tables summarize the on-target and off-target kinase inhibition data for BI-1622,

BI-4142, and poziotinib.

Table 1: On-Target Potency
Compound Target IC50 (nM)

BI-1622 HER2 (WT) 7.8

HER2 (YVMA) 7.1

EGFR (WT) >2000

BI-4142 HER2 (WT) 5

Poziotinib HER1 (EGFR) 3.2

HER2 5.3

HER4 23.5

Table 2: Off-Target Kinase Inhibition
Compound Kinase Panel Size

Off-Target Kinases with
>80% Inhibition at 1 µM

BI-1622 397
4 kinases identified with >80%

inhibition.

BI-4142 397
HER4, BMX, RAF1, BTK,

RIPK3

Note: Specific IC50 values for the off-target kinases for BI-1622 and BI-4142 are presented

graphically in the source literature and are not itemized here. The data indicates a high degree

of selectivity for both compounds.

Experimental Protocols
The kinase inhibition data presented in this guide was generated using established in vitro

biochemical assays. The following is a representative protocol for a large-scale kinase profiling
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study.

Representative Kinase Inhibition Assay Protocol
(Radiometric)
This protocol is based on the principles of radiometric kinase assays, such as the HotSpot™

platform, used for broad kinase profiling.

Objective: To determine the inhibitory activity of a test compound against a large panel of

protein kinases.

Materials:

Recombinant human kinases

Specific peptide or protein substrates for each kinase

Test compounds (e.g., BI-1622) dissolved in DMSO

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02

mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

[γ-³³P]-ATP

P81 phosphocellulose paper

0.75% Phosphoric acid

Scintillation counter

Procedure:

Reaction Setup: A master mix is prepared for each kinase containing the reaction buffer, the

specific substrate, and any required co-factors.

Compound Addition: The test compound is added to the kinase reaction mixture at various

concentrations. A DMSO control is included to determine baseline kinase activity.
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Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of MgCl₂

and [γ-³³P]-ATP. The final ATP concentration is typically at or near the Km for each specific

kinase to ensure physiological relevance.

Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 hours) at a

controlled temperature (e.g., room temperature).

Termination and Spotting: The reaction is stopped, and the reaction mixture is spotted onto

P81 phosphocellulose paper.

Washing: The phosphocellulose paper is washed with 0.75% phosphoric acid to remove

unincorporated [γ-³³P]-ATP.

Detection: The radioactivity retained on the phosphocellulose paper, corresponding to the

phosphorylated substrate, is measured using a scintillation counter.

Data Analysis: The percentage of kinase activity remaining in the presence of the test

compound is calculated relative to the DMSO control. IC50 values are determined by fitting

the data to a sigmoidal dose-response curve.

Visualizations
HER2 Signaling Pathway
The following diagram illustrates the simplified HER2 signaling pathway, which is the primary

target of BI-1622.
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Caption: Simplified HER2 signaling pathway and the inhibitory action of BI-1622.
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Experimental Workflow for Kinase Profiling
The diagram below outlines the general workflow for determining the off-target inhibition profile

of a kinase inhibitor.
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Caption: General experimental workflow for radiometric kinase inhibition profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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